molecular formula C5H6O2 B15297384 1-Methoxy-3-butyn-2-one

1-Methoxy-3-butyn-2-one

Katalognummer: B15297384
Molekulargewicht: 98.10 g/mol
InChI-Schlüssel: MZDGHNZNGTVQFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxybut-3-yn-2-one is an organic compound with the molecular formula C5H8O2. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. This compound is characterized by the presence of a methoxy group and a triple bond, which contribute to its unique reactivity and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxybut-3-yn-2-one can be synthesized through several methods. One common approach involves the methylation of acetoin with dimethyl carbonate in a one-step process. This method is noted for its improved process mass intensity and atom economy . The reaction typically requires a base catalyst and is carried out under mild conditions to achieve high yields.

Industrial Production Methods: In industrial settings, the production of 1-methoxybut-3-yn-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxybut-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-Methoxybut-3-yn-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-methoxybut-3-yn-2-one involves its interaction with specific molecular targets and pathways. The methoxy group and triple bond play crucial roles in its reactivity. For instance, the compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. The pathways involved often include nucleophilic addition and substitution mechanisms.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Methoxybut-3-yn-2-one is unique due to its combination of a methoxy group and a triple bond, which confer specific reactivity patterns not observed in similar compounds. This uniqueness makes it valuable in various synthetic and industrial applications.

Eigenschaften

Molekularformel

C5H6O2

Molekulargewicht

98.10 g/mol

IUPAC-Name

1-methoxybut-3-yn-2-one

InChI

InChI=1S/C5H6O2/c1-3-5(6)4-7-2/h1H,4H2,2H3

InChI-Schlüssel

MZDGHNZNGTVQFP-UHFFFAOYSA-N

Kanonische SMILES

COCC(=O)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.